molecular formula C17H23NO2 B11844632 Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B11844632
M. Wt: 273.37 g/mol
InChI Key: NZQANHGDSBBELG-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is a chemical compound with the molecular formula C17H23NO2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of N-benzyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 6-benzyl-6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-17(15)8-10-18(11-9-17)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3

InChI Key

NZQANHGDSBBELG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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